molecular formula C7H15NOSi B3135959 (S)-3-(trimethylsilyl)pyrrolidin-2-one CAS No. 406497-08-3

(S)-3-(trimethylsilyl)pyrrolidin-2-one

Cat. No.: B3135959
CAS No.: 406497-08-3
M. Wt: 157.29 g/mol
InChI Key: GCAPFOGCIHDXQL-LURJTMIESA-N
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Description

(S)-3-(trimethylsilyl)pyrrolidin-2-one is a chiral organosilicon compound that features a pyrrolidinone ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is green and efficient, operating under mild conditions without the need for metal catalysts.

Industrial Production Methods

Industrial production methods for (S)-3-(trimethylsilyl)pyrrolidin-2-one are not extensively documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(trimethylsilyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Properties

IUPAC Name

(3S)-3-trimethylsilylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOSi/c1-10(2,3)6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPFOGCIHDXQL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)[C@H]1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(trimethylsilyl)pyrrolidin-2-one
Reactant of Route 2
(S)-3-(trimethylsilyl)pyrrolidin-2-one
Reactant of Route 3
(S)-3-(trimethylsilyl)pyrrolidin-2-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(S)-3-(trimethylsilyl)pyrrolidin-2-one

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